molecular formula C10H14N4S B14915734 n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Cat. No.: B14915734
M. Wt: 222.31 g/mol
InChI Key: RNUBSPRFNWATDP-UHFFFAOYSA-N
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Description

n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: is a synthetic organic compound that features a thiazole ring and a pyrazole ring. Compounds containing these heterocyclic structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling of the Rings: The final step involves coupling the thiazole and pyrazole rings through a suitable linker, such as an ethanamine group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: A simpler thiazole derivative with potential biological activities.

    1H-Pyrazole: A basic pyrazole structure that serves as a precursor for more complex compounds.

    Thiazolyl-pyrazole derivatives: Compounds that combine both thiazole and pyrazole rings, similar to .

Uniqueness

n-((2-Methylthiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: is unique due to its specific combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrazol-1-ylethanamine

InChI

InChI=1S/C10H14N4S/c1-9-12-8-10(15-9)7-11-4-6-14-5-2-3-13-14/h2-3,5,8,11H,4,6-7H2,1H3

InChI Key

RNUBSPRFNWATDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CNCCN2C=CC=N2

Origin of Product

United States

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